REACTION_CXSMILES
|
BrCCBr.C[Si](Cl)(C)C.[C:10]([N:17]1[CH2:20][CH:19](I)[CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].[Cl:22][C:23]1[C:28](Cl)=[N:27][CH:26]=[CH:25][N:24]=1.C(Cl)Cl>CC(N(C)C)=O.[Zn].[Cu]I>[Cl:22][C:23]1[C:28]([CH:19]2[CH2:20][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:18]2)=[N:27][CH:26]=[CH:25][N:24]=1
|
Name
|
|
Quantity
|
71 mL
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Type
|
reactant
|
Smiles
|
BrCCBr
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Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
2420 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)I
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
850 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
PdCl2dppf
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
CuI
|
Quantity
|
67.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 25 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen
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Type
|
CUSTOM
|
Details
|
the internal temperature below 65° C.
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 1 hour at RT at which point it
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
A 22 L 3-neck round bottom flask fitted with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The solution was degassed with nitrogen
|
Type
|
ADDITION
|
Details
|
The clear zinc reagent solution above the residual solid zinc was poured into the 22 L flask under nitrogen
|
Type
|
CUSTOM
|
Details
|
The brown solution was degassed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 16 hours at which point LCMS
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to brine (8 L) in 50 L reparatory funnel
|
Type
|
ADDITION
|
Details
|
Water (8 L) and EtOAc (15 L) were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×10 L)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (3×10 L) and brine (5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=10:1)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)C1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 536 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |